Homoferreirin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLDNMHDNFCNCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331952 |

Source

|

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-01-9 |

Source

|

| Record name | (±)-Homoferreirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 169 °C |

Source

|

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Homoferreirin in Cicer arietinum: A Technical Guide to its Discovery and Isolation

This technical guide provides a comprehensive overview of the isoflavonoid homoferreirin, with a specific focus on its discovery and isolation from the chickpea, Cicer arietinum. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the scientific intricacies of this particular bioactive compound.

Introduction: The Significance of Isoflavonoids from Cicer arietinum

Cicer arietinum L., commonly known as the chickpea, is a globally significant legume crop valued for its nutritional content.[1] Beyond its primary role as a food source, the chickpea is a rich reservoir of bioactive secondary metabolites, including a diverse array of phenolic compounds such as isoflavonoids.[1] Isoflavonoids, a class of phytoestrogens, are of particular interest to the scientific community due to their potential health benefits, which include antioxidant, anti-inflammatory, and anticancer activities.[2][3][4]

Homoferreirin is a specific 4'-O-methylated isoflavonoid that has been detected in chickpeas.[5] As a secondary metabolite, it is believed to play a role in the plant's defense mechanisms.[5] The structural nuances of homoferreirin, particularly its methylation pattern, distinguish it from other more abundant isoflavonoids in chickpeas, such as biochanin A and formononetin, and may impart unique biological activities. Understanding the methods for its extraction and purification is paramount for further pharmacological investigation.

The Biosynthetic Origin of Homoferreirin

Homoferreirin, like other isoflavonoids, is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic cascade begins with the amino acid phenylalanine and, through a series of enzymatic reactions, leads to the formation of the core isoflavone skeleton.

The biosynthesis of isoflavonoids is a branch of the general flavonoid pathway. The enzyme isoflavone synthase plays a crucial role in the characteristic 1,2-aryl migration that forms the 3-phenylchroman skeleton of isoflavonoids. Subsequent tailoring enzymes, such as methyltransferases, are responsible for the specific methylation patterns observed in compounds like homoferreirin. The expression and activity of these enzymes can be influenced by various factors, including the plant's developmental stage and environmental stressors.

Caption: Simplified overview of the isoflavonoid biosynthetic pathway leading to homoferreirin.

Isolation of Homoferreirin from Cicer arietinum

The isolation of homoferreirin from chickpea material is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol outlines a general methodology that can be adapted and optimized for the specific starting material and desired purity.

Extraction of Total Isoflavonoids

The initial step involves the extraction of a broad spectrum of phytochemicals, including isoflavonoids, from the plant matrix.

Protocol:

-

Sample Preparation: Dried and finely ground chickpea seeds or sprouts are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent, typically an aqueous ethanol or methanol solution. Maceration, sonication, or Soxhlet extraction can be employed to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

To enrich the isoflavonoid content and remove interfering compounds, the crude extract is subjected to liquid-liquid partitioning.

Protocol:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: The different solvent fractions are collected separately. Isoflavonoids are typically concentrated in the ethyl acetate fraction.

-

Evaporation: The ethyl acetate fraction is evaporated to dryness to yield an isoflavonoid-enriched fraction.

Chromatographic Purification of Homoferreirin

The final and most critical stage is the separation of homoferreirin from other closely related isoflavonoids in the enriched fraction. This is typically achieved using a combination of chromatographic techniques.

Protocol:

-

Column Chromatography: The isoflavonoid-enriched fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate for silica gel, or methanol and water for C18) is used to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing homoferreirin, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC.[6][7][8][9][10] A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Crystallization: The purified homoferreirin fractions are pooled, the solvent is evaporated, and the resulting solid can be recrystallized from a suitable solvent to obtain a highly pure compound.

Caption: General workflow for the isolation of homoferreirin from Cicer arietinum.

Structural Elucidation of Homoferreirin

The definitive identification of the isolated compound as homoferreirin requires a combination of spectroscopic techniques.

| Technique | Expected Observations |

| UV-Vis Spectroscopy | The UV-Vis spectrum of an isoflavonoid like homoferreirin is expected to show characteristic absorption maxima in the range of 250-350 nm, indicative of the chromophoric system of the isoflavone core.[11][12][13] |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition. Fragmentation patterns in MS/MS experiments can provide structural information about the different parts of the molecule.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the carbon-hydrogen framework of homoferreirin. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the complete structure.[16][17][18][19] |

Potential Biological Activities of Homoferreirin

While specific studies on the biological activities of homoferreirin are limited, its structural similarity to other well-researched isoflavonoids suggests a range of potential pharmacological effects.

-

Antioxidant Activity: Isoflavonoids are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[20][21][22][23] The phenolic hydroxyl groups in the structure of homoferreirin are likely to contribute to this activity.

-

Anti-inflammatory Activity: Many flavonoids and isoflavonoids have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[2][24][25][26]

-

Anticancer Activity: Certain isoflavonoids have been investigated for their potential to inhibit the growth of cancer cells through mechanisms such as the induction of apoptosis and the inhibition of cell proliferation.[4][27][28]

Further research is necessary to specifically evaluate the bioactivities of purified homoferreirin and to elucidate its mechanisms of action.

Caption: Potential biological activities of homoferreirin based on its chemical class.

Conclusion

Homoferreirin represents a valuable phytochemical target within Cicer arietinum. Its successful isolation and characterization are crucial for unlocking its full therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to obtain pure homoferreirin for further in-depth biological and pharmacological studies. The continued exploration of the rich phytochemical landscape of common food crops like the chickpea holds significant promise for the discovery of novel bioactive compounds with applications in human health and disease.

References

-

Human Metabolome Database. (2012). Showing metabocard for Homoferreirin (HMDB0030111). Retrieved from [Link]

-

Biomed Pharmacother. (2024). (Homo-)harringtonine prevents endothelial inflammation through IRF-1 dependent downregulation of VCAM1 mRNA expression and inhibition of cell adhesion molecule protein biosynthesis. Retrieved from [Link]

-

Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed. (2024). PMC. Retrieved from [Link]

-

ResearchGate. (2025). Reproduction and interpretation of the UV–vis spectra of some flavonoids. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Preparative Isolation and Purification of Chemical Constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. (n.d.). PMC. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders. Retrieved from [Link]

-

Antioxidant and antiinflammatory activities of anthocyanins and their aglycon, cyanidin, from tart cherries. (n.d.). PubMed. Retrieved from [Link]

-

Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. (n.d.). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC/UV-Vis chromatograms of isoflavones. Application of.... Retrieved from [Link]

-

International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (2025). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea | Request PDF. Retrieved from [Link]

-

Composition and antioxidant activity of the anthocyanins of the fruit of Berberis heteropoda Schrenk. (n.d.). PubMed. Retrieved from [Link]

-

Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds. (n.d.). PubMed. Retrieved from [Link]

-

Antioxidant Activity of Valeriana fauriei Protects against Dexamethasone-Induced Muscle Atrophy. (2022). PubMed. Retrieved from [Link]

-

Histidine-rich glycoprotein possesses antioxidant activity through self-oxidation and inhibition of hydroxyl radical production via chelating divalent metal ions in Fenton's reaction. (n.d.). PubMed. Retrieved from [Link]

-

HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). (n.d.). NIH. Retrieved from [Link]

-

Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum#. (2021). Thieme Connect. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis spectra of several commercial flavonoid standards and purified putative 2‐hydroxyliquiritigenin with m/z 271.0613 [M‐H]. Retrieved from [Link]

-

Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway. (n.d.). PMC. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Monoterpenes : infrared, mass, 1H NMR, and 13C NMR spectra, and Kováts indices. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

-

Nutritional composition, health benefits and bio-active compounds of chickpea (Cicer arietinum L.). (2023). PMC. Retrieved from [Link]

-

In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma. (2022). PMC. Retrieved from [Link]

-

Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed. (2024). PubMed. Retrieved from [Link]

-

ResearchGate. (2025). In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. Retrieved from [Link]

Sources

- 1. Nutritional composition, health benefits and bio-active compounds of chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and antiinflammatory activities of anthocyanins and their aglycon, cyanidin, from tart cherries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isca.in [isca.in]

- 9. researchgate.net [researchgate.net]

- 10. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Composition and antioxidant activity of the anthocyanins of the fruit of Berberis heteropoda Schrenk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant Activity of Valeriana fauriei Protects against Dexamethasone-Induced Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Histidine-rich glycoprotein possesses antioxidant activity through self-oxidation and inhibition of hydroxyl radical production via chelating divalent metal ions in Fenton's reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. (Homo-)harringtonine prevents endothelial inflammation through IRF-1 dependent downregulation of VCAM1 mRNA expression and inhibition of cell adhesion molecule protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Sources and Distribution of Homoferreirin

This guide provides a comprehensive technical overview of Homoferreirin, a 4'-O-methylated isoflavonoid, for researchers, scientists, and drug development professionals. It details its natural sources, distribution, biosynthesis, and methods for its study, grounded in current scientific understanding.

Introduction: The Significance of Homoferreirin

Homoferreirin is a secondary metabolite belonging to the isoflavonoid class of phenolic compounds.[1] Isoflavonoids in plants play crucial roles in defense against pathogens and environmental stressors, and as signaling molecules in symbiotic relationships with microorganisms.[2][3] For human health, isoflavonoids are recognized as phytoestrogens and are studied for their potential in preventing chronic diseases.[4][5] Homoferreirin, as a methylated isoflavonoid, is of particular interest due to the fact that methylation can enhance the bioavailability and biological activity of flavonoids.[6][7] While research specifically on Homoferreirin is still emerging, its presence in a major food crop, the chickpea (Cicer arietinum), positions it as a compound of significant interest for nutritional and pharmaceutical science.[1]

Natural Sources and Distribution of Homoferreirin

The primary known natural source of Homoferreirin is the legume family, with its confirmed presence in chickpeas (Cicer arietinum) and other pulses.[1]

Geographical and Botanical Distribution

Chickpeas, the main source of Homoferreirin, are cultivated globally in tropical, subtropical, and temperate regions.[4] The major production areas are in Asia, with significant cultivation also in Africa, the Americas, and Australia. Two main types of chickpeas are cultivated: the small, dark-seeded 'Desi' type and the larger, light-colored 'Kabuli' type. While the isoflavone content can vary between cultivars, both types are known to produce these compounds.

Distribution within the Plant

The concentration and composition of isoflavonoids, including the precursors to Homoferreirin, are not uniform throughout the chickpea plant. The highest concentrations are typically found in the seeds and, most notably, in the germinated sprouts.[8][9][10]

Seeds: Dry chickpea seeds contain a baseline level of isoflavones.[9]

Sprouts: The process of germination dramatically increases the concentration and diversity of isoflavonoids.[8][10] Studies have shown that the content of formononetin and biochanin A, isoflavonoids closely related to Homoferreirin, can increase by over 100-fold during sprouting.[8][9][10] This suggests that the enzymatic machinery for isoflavonoid biosynthesis is highly active during early seedling growth.

Quantitative Profile of Related Isoflavonoids in Chickpea

Direct quantification of Homoferreirin in chickpeas has not been extensively reported in the literature. However, the concentrations of its likely precursors and related methylated isoflavones have been measured, providing a strong indication of the potential for Homoferreirin presence. Germination conditions, such as light exposure and the use of elicitors, can significantly impact isoflavone content.[8][10][11]

| Isoflavonoid | Untreated Seeds (mg/10g) | Germinated Sprouts (10 days, dark) (mg/g) | Germinated Sprouts (8 days, light) (mg/g) |

| Formononetin | 0.10 ± 0.01 | 1.42 ± 0.06 | 1.54 ± 0.04 |

| Biochanin A | 0.18 ± 0.02 | 2.10 ± 0.08 | 2.34 ± 0.04 |

| Total Isoflavones | 0.59 ± 0.06 | 6.82 ± 0.33 | 8.14 ± 0.21 |

Data synthesized from Gao et al. (2015).[9][10]

Biosynthesis of Homoferreirin

Homoferreirin is synthesized via the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites.[4] The core isoflavonoid skeleton is derived from the amino acid phenylalanine.

Caption: Putative biosynthetic pathway of Homoferreirin.

The final and defining step in the biosynthesis of Homoferreirin is the methylation of the 4'-hydroxyl group of its immediate precursor, presumed to be an isoflavonoid named Ferreirin. This reaction is catalyzed by the enzyme isoflavone 4'-O-methyltransferase (IOMT) .[12][13] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[13] An enzyme with this activity has been identified in Cicer arietinum.[13]

Physiological Role and Biological Activity

As a secondary metabolite, Homoferreirin likely contributes to the plant's defense mechanisms. Isoflavonoids are known to have antimicrobial and insecticidal properties, and their production is often induced in response to pathogen attack or other environmental stresses.[2][3]

The biological activities of Homoferreirin in humans have not been extensively studied. However, based on the known activities of other isoflavones from chickpeas, such as biochanin A and formononetin, it is plausible that Homoferreirin possesses similar properties. These activities include:

-

Antioxidant activity [11]

-

Anti-inflammatory effects [11]

-

Anticancer properties [11]

-

Hypolipidemic effects [11]

Furthermore, the methylation at the 4'-O position may enhance its metabolic stability and oral bioavailability compared to its unmethylated precursor.[6][7]

Experimental Protocols: Extraction and Analysis

The study of Homoferreirin requires effective methods for its extraction from plant material and subsequent analysis.

Extraction of Isoflavonoids from Chickpea

The following is a generalized protocol for the extraction of isoflavones from chickpea sprouts.

Materials:

-

Freeze-dried and ground chickpea sprouts

-

80% Methanol in water (v/v)

-

Sonicator

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh 500 mg of freeze-dried, ground chickpea sprout powder into a centrifuge tube.

-

Add 4 mL of 80% methanol/water.

-

Sonicate the mixture for 10 minutes.

-

Centrifuge the sample to pellet the solid material.

-

Decant the supernatant into a clean collection vessel.

-

Repeat the extraction (steps 2-5) two more times to ensure exhaustive extraction.

-

Combine the supernatants.

-

Remove the solvent using a rotary evaporator or a stream of nitrogen.

-

Store the dried extract at -20°C until analysis.

Caption: General workflow for isoflavone extraction.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the method of choice for the separation and quantification of isoflavones.[14]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[15]

-

Detection: UV detection at approximately 260-280 nm or mass spectrometry for identification and quantification.[9][16]

Self-Validation: The analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantification using a certified reference standard of Homoferreirin, if available. In the absence of a specific standard, tentative identification can be made based on mass-to-charge ratio (m/z) and fragmentation patterns in mass spectrometry, and by comparison with published data for related compounds.

Future Directions and Conclusion

Homoferreirin is a promising, yet understudied, natural product. Future research should focus on:

-

Developing a certified reference standard for accurate quantification.

-

Screening a wider range of chickpea cultivars and other legumes to identify high-yielding sources.

-

Investigating the specific biological activities of purified Homoferreirin to validate its potential for drug development.

-

Elucidating the precise substrate specificity of the Cicer arietinum isoflavone 4'-O-methyltransferase.

References

- Human Metabolome Database. (2022). Metabocard for Homoferreirin (HMDB0030111).

- Gao, Y., Yao, Y., Zhu, Y., & Ren, G. (2015). Isoflavone Content and Composition in Chickpea (Cicer arietinum L.) Sprouts Germinated under Different Conditions. Journal of Agricultural and Food Chemistry, 63(9), 2701–2707.

- Gao, Y., Yao, Y., Zhu, Y., & Ren, G. (2015). Isoflavone content and composition in chickpea (Cicer arietinum L.) sprouts germinated under different conditions. Journal of Agricultural and Food Chemistry, 63(9), 2701-2707.

- Jain, J., Arora, J., & Meena, M. (2023). Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine)

- Jain, J., Arora, J., & Meena, M. (2023). Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine)

- Zaragoza-García, A. D., et al. (2023). Phytochemical Profile and Composition of Chickpea (Cicer arietinum L.): Varietal Differences and Effect of Germination under Elicited Conditions. Foods, 12(17), 3283.

- Gao, Y., Yao, Y., Zhu, Y., & Ren, G. (2015). Isoflavone content and composition in chickpea (Cicer arietinum L.)

- UniProt. (n.d.). Isoflavone 4'-O-methyltransferase-like - Cicer arietinum (Chickpea).

- Konar, N., & Aygünes, D. (2015). Determination of Phytoestrogenic Compounds of Chickpea (Cicer Arientinum L.) By Acid Hydrolysis and LC-MS/MS. International Journal of Food and Nutritional Sciences, 4(4).

- Konar, N., & Aygünes, D. (2015). An example of an LC/MS chromatogram of the main isoflavones contained in the chickpea (Cicer arietinum L.) sprouts extract ChUF.

- He, X. Z., & Dixon, R. A. (2000). Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa. The Plant cell, 12(9), 1689–1702.

- Yu, O., & Jez, J. M. (2024). Isoflavonoid metabolism in leguminous plants: an update and perspectives. Frontiers in Plant Science, 15, 1359302.

- Wen, L., et al. (2021). Structure, bioactivity, and synthesis of methylated flavonoids. Journal of Food Biochemistry, 45(10), e13938.

- Yu, O., & Jez, J. M. (2024). Isoflavonoid metabolism in leguminous plants: an update and perspectives. Frontiers in Plant Science, 15, 1359302.

- Wikipedia. (2023). Isoflavone 7-O-methyltransferase.

- Wen, L., et al. (2021). Structure, bioactivity, and synthesis of methylated flavonoids.

- Rostagno, M. A., & Prakash, D. (2013). Isoflavonoids – an overview of their biological activities and potential health benefits. Food and Chemical Toxicology, 61, 89-100.

- Sharma, M., et al. (2022). Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance. Molecules, 27(11), 3573.

- Zhang, L., et al. (2014). Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC.

- Ciesla, L., & Waksmundzka-Hajnos, M. (2022).

- Zubieta, C., et al. (2001). Structural Basis for Dual Functionality of Isoflavonoid O-Methyltransferases in the Evolution of Plant Defense Responses. The Plant Cell, 13(8), 1787–1798.

- Vladić, J., et al. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 10, 872221.

- Křížová, L., et al. (2019). The Physiological Actions of Isoflavone Phytoestrogens. Physiological Research, 68(Suppl. 1), S13-S25.

- Zhang, Y., et al. (2024). Effects of Methyl Jasmonate on Flavonoid Accumulation and Physiological Metabolism in Finger Millet (Eleusine coracana L.) Sprouts. Foods, 13(5), 754.

- Konar, N., & Aygünes, D. (2015). Determination of Phytoestrogenic Compounds of Chickpea (Cicer Arientinum L.) By Acid Hydrolysis and LC-MS/MS. International Journal of Food and Nutritional Sciences, 4(4).

- Wikipedia. (2023). Isoflavone 4'-O-methyltransferase.

- Wang, Z. (2004).

- Jain, J., Arora, J., & Meena, M. (2023). HPLC chromatogram showing the manifestation of isoflavonoid contents in C. arietinum sprout.

- Sharma, M., et al. (2022). Natural role of isoflavones in plants and environmental interactions.

- KEGG PATHWAY Database. (2024). Isoflavonoid biosynthesis.

- Li, Y., et al. (2024). Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad071.

- Carrão-Panizzi, M. C., & Bordingnon, J. R. (2001). Extraction Time for Soybean Isoflavone Determination. Brazilian Archives of Biology and Technology, 44(2), 199-202.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoflavone content and composition in chickpea (Cicer arietinum L.) sprouts germinated under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemical Profile and Composition of Chickpea (Cicer arietinum L.): Varietal Differences and Effect of Germination under Elicited Conditions [mdpi.com]

- 12. uniprot.org [uniprot.org]

- 13. Isoflavone 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Homoferreirin: Chemical Structure, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Homoferreirin, a naturally occurring isoflavanone, represents a compelling yet underexplored molecule within the vast landscape of flavonoids. As a constituent of Cicer arietinum (chickpea), it belongs to a class of compounds renowned for their diverse biological activities. This technical guide provides a comprehensive overview of Homoferreirin, consolidating its chemical structure, physicochemical properties, and spectroscopic signature. In the absence of extensive direct research on Homoferreirin, this document synthesizes information from closely related isoflavonoids and the broader context of chickpea-derived bioactives to illuminate its potential as an antioxidant, anti-inflammatory, and cytostatic agent. Detailed methodologies for its isolation, a plausible synthetic pathway, and protocols for assessing its biological activity are presented to empower researchers in unlocking the therapeutic promise of this intriguing natural product.

Introduction to Homoferreirin: A Hidden Asset in the Flavonoid Family

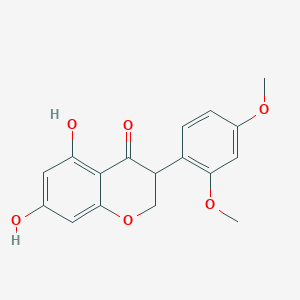

Homoferreirin, with the systematic IUPAC name 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one, is classified as a 4'-O-methylated isoflavonoid.[1] Its core structure is the isoflavanone backbone, a derivative of 3-phenylchromen-4-one, which is characteristic of a significant class of phytoestrogens.[1] Found in dietary staples such as chickpeas, Homoferreirin is a secondary metabolite that likely plays a role in the plant's defense mechanisms.[1] While its more famous isoflavone cousins, such as genistein and daidzein, have been the subject of extensive research, Homoferreirin remains a molecule with considerable untapped potential for investigation in the fields of pharmacology and drug discovery. This guide aims to bridge the existing knowledge gap and provide a solid foundation for future research endeavors.

Chemical and Physical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to any drug development pipeline, influencing everything from formulation to bioavailability.

Chemical Structure and Identifiers

The unique arrangement of hydroxyl and methoxy groups on the A and B rings of Homoferreirin dictates its chemical behavior and potential for biological interactions.

-

Molecular Formula: C₁₇H₁₆O₆

-

Molecular Weight: 316.3 g/mol

-

CAS Number: 482-01-9

-

IUPAC Name: 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one

-

SMILES: COC1=CC(OC)=C(C=C1)C1COC2=CC(O)=CC(O)=C2C1=O

Caption: Chemical structure of Homoferreirin.

Physicochemical Data

The following table summarizes the key physicochemical properties of Homoferreirin. These values are crucial for designing experimental protocols and predicting its behavior in biological systems.

| Property | Value | Source |

| Appearance | Powder | [2] |

| Melting Point | 168-169 °C | FooDB |

| Water Solubility | 0.075 g/L (predicted) | FooDB |

| logP | 2.79 (predicted) | FooDB |

| Polar Surface Area | 85.22 Ų (predicted) | FooDB |

| Hydrogen Bond Donors | 2 | FooDB |

| Hydrogen Bond Acceptors | 6 | FooDB |

| Rotatable Bonds | 3 | FooDB |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Based on the known spectra of similar 5,7-dihydroxy isoflavanones, the following are the predicted key signals for Homoferreirin.

¹H NMR (Predicted):

-

Aromatic Protons (A-ring): Expect two doublets in the region of δ 6.0-6.5 ppm, characteristic of the meta-coupled protons at C-6 and C-8.

-

Aromatic Protons (B-ring): Signals for the protons on the 2',4'-dimethoxyphenyl ring are expected between δ 6.5 and 7.2 ppm.

-

Methylene Protons (C-2): A multiplet corresponding to the two protons at C-2 of the isoflavanone core.

-

Methine Proton (C-3): A multiplet for the proton at the chiral center C-3.

-

Methoxy Protons: Two sharp singlets around δ 3.8-3.9 ppm, each integrating to 3H, corresponding to the two methoxy groups.

-

Hydroxyl Protons: Broad singlets for the hydroxyl groups at C-5 and C-7, the chemical shifts of which will be dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C-4): A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Signals for the carbons of the A and B rings will appear in the δ 90-165 ppm region. The carbons bearing hydroxyl and methoxy groups will be significantly shifted.

-

C-2 and C-3: Signals for the aliphatic carbons of the isoflavanone core.

-

Methoxy Carbons: Signals around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A predicted GC-MS spectrum for Homoferreirin is available.[3]

-

Molecular Ion Peak (M⁺): Expected at m/z 316.

-

Key Fragmentation Pathways: The fragmentation of isoflavonoids often involves retro-Diels-Alder (rDA) reactions, leading to characteristic fragments of the A and B rings. Cleavage of the methoxy groups (loss of CH₃, m/z 15) is also a common fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the isoflavanone core.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether linkages of the methoxy groups and the pyran ring.

-

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range.

Isolation and Synthesis

Obtaining pure Homoferreirin is a prerequisite for detailed biological investigation. Both isolation from natural sources and total synthesis are viable approaches.

Isolation from Cicer arietinum

The following is a generalized protocol for the isolation of isoflavones from chickpeas, which can be optimized for the specific enrichment of Homoferreirin.[4][5]

Experimental Protocol: Isolation of Isoflavones from Chickpea Sprouts

-

Sprouting: Soak chickpea seeds in water for 12 hours, then allow them to germinate in the dark at 25 °C for 8-10 days.[5] Sprouting has been shown to increase the isoflavone content.[6][7]

-

Extraction: Dry the sprouts at 60 °C for 10 hours and grind them into a fine powder. Defat the powder with petroleum ether for 24 hours. Extract the defatted powder with 60% aqueous ethanol at a 1:20 (g/mL) ratio with sonication for 30 minutes at 40 °C. Repeat the extraction twice.[5]

-

Crude Extract Preparation: Combine the ethanol extracts and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under reduced pressure and then freeze-dry to obtain the crude sprout extract.[5]

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to partition the compounds based on their polarity. Isoflavones are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification:

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

High-Speed Counter-Current Chromatography (HSCCC): For higher purity, HSCCC can be employed using a suitable biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water.[4]

-

Preparative HPLC: Final purification can be achieved using preparative reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the isolated Homoferreirin using NMR, MS, and HPLC.

Caption: Retrosynthetic analysis of Homoferreirin.

Biological Activity and Therapeutic Potential

While specific biological studies on isolated Homoferreirin are limited, the well-documented activities of isoflavones from chickpeas provide a strong indication of its potential therapeutic properties. [8][9][10][11]

Antioxidant Activity

Isoflavones are known to possess significant antioxidant properties. [3][12]They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases. The antioxidant potential of Homoferreirin can be quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of Homoferreirin in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each Homoferreirin dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Isoflavones from chickpeas have demonstrated anti-inflammatory potential. [2][4][8]These effects are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. The anti-inflammatory activity of Homoferreirin could be investigated in cell-based assays by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Potential Estrogenic and Anticancer Activity

As a phytoestrogen, Homoferreirin may interact with estrogen receptors (ERs), potentially exhibiting either estrogenic or anti-estrogenic effects. [6][13]This dual activity is a hallmark of many isoflavones and is of great interest in the context of hormone-dependent cancers and post-menopausal health. Isoflavone extracts from chickpeas have been shown to induce apoptosis in human breast cancer cell lines. [10]The cytotoxic effects of Homoferreirin can be evaluated using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Homoferreirin for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of isoflavones are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by Homoferreirin have yet to be elucidated, based on the activities of related compounds, several key pathways are of interest for future investigation.

Caption: Hypothesized signaling pathways potentially modulated by Homoferreirin.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and its dysregulation is a common feature of cancer. Many natural products exert their anticancer effects by inhibiting components of this pathway.

-

MAPK/ERK Pathway: This pathway is involved in the cellular response to external stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: A key regulator of the inflammatory response.

Future research should focus on investigating the effects of Homoferreirin on the phosphorylation status of key proteins within these pathways in relevant cell models.

Conclusion and Future Directions

Homoferreirin stands as a promising but largely uncharacterized isoflavanone. Its presence in a widely consumed legume, the chickpea, suggests its general safety and bioavailability. This guide has synthesized the available chemical and predictive data to provide a solid framework for initiating in-depth research into this molecule. The provided protocols for isolation, and for assessing its antioxidant, anti-inflammatory, and cytotoxic potential, offer a clear roadmap for future investigations.

The key areas for future research include:

-

Definitive Spectroscopic Characterization: Obtaining and publishing the full experimental NMR and MS data for pure Homoferreirin.

-

Comprehensive Biological Screening: A systematic evaluation of its effects on a wide range of biological targets and cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which Homoferreirin exerts its biological effects.

-

In Vivo Studies: Assessing its efficacy and safety in animal models of relevant diseases.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of Homoferreirin and pave the way for its potential application in drug development and human health.

References

-

BBC Good Food. (2026). Top 11 health benefits of chickpeas. [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]

-

BioCrick. (n.d.). Homoferreirin | CAS:482-01-9. [Link]

-

Hai, R., Li, Y., & Gao, Y. (2015). Isoflavones Extracted From Chickpea Cicer Arietinum L. Sprouts Induce Mitochondria-Dependent Apoptosis in Human Breast Cancer Cells. Phytotherapy Research, 29(2), 210-219. [Link]

-

Li, L., et al. (2012). Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1383-1393. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2019). Is Chickpea a Potential Substitute for Soybean? Phenolic Bioactives and Potential Health Benefits. Molecules, 24(22), 4048. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for Homoferreirin (HMDB0030111). [Link]

-

Arora, J., et al. (2023). Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation. Plants, 12(15), 2845. [Link]

-

Guerrero-Serrano, J. L., et al. (2021). Isoflavones from black chickpea (Cicer arietinum L) sprouts with antioxidant and antiproliferative activity. Saudi Journal of Biological Sciences, 28(1), 1141-1146. [Link]

-

Singh, P., & Kumar, A. (2017). Phytochemical Profile and in vitro Anti-oxidant activity of Seeds of Cicer arietinum L. (Gram or Chik Pea). IOSR Journal of Pharmacy and Biological Sciences, 12(6), 48-53. [Link]

-

Miksicek, R. J. (1995). Estrogenic Flavonoids: Structural Requirements for Biological Activity. Proceedings of the Society for Experimental Biology and Medicine, 208(1), 44-50. [Link]

-

Medina-Meza, I. G., et al. (2020). Modification of In Vitro and In Vivo Antioxidant Activity by Consumption of Cooked Chickpea in a Colon Cancer Model. Antioxidants, 9(9), 787. [Link]

-

Gutiérrez-Uribe, J. A., & Santacruz-López, Y. A. (2018). Peptides and isoflavones in gastrointestinal digests contribute to the anti-inflammatory potential of cooked or germinated desi and kabuli chickpea (Cicer arietinum L.). Food Chemistry, 268, 544-551. [Link]

-

Liu, Y., et al. (2023). Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes. Foods, 12(23), 4301. [Link]

-

Kiyama, R. (2023). Estrogenic flavonoids and their molecular mechanisms of action. The Journal of Nutritional Biochemistry, 111, 109250. [Link]

-

Szeja, W., Grynkiewicz, G., & Rusin, A. (2021). Pleiotropic Effects of Isoflavones in Inflammation and Chronic Degenerative Diseases. International Journal of Molecular Sciences, 22(11), 5679. [Link]

-

Pinto, M. C., et al. (2005). Assessment of estrogenic activity of flavonoids from Mediterranean plants using an in vitro short-term test. Journal of Agricultural and Food Chemistry, 53(19), 7386-7391. [Link]

-

Collins-Burow, B. M., et al. (2000). Steroid hormone activity of flavonoids and related compounds. Nutrition and Cancer, 38(2), 229-238. [Link]

-

Zierau, O., et al. (2017). Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity. Molecules, 22(10), 1699. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for Homoferreirin (HMDB0030111). [Link]

-

Neill, K. G. (1953). 693. The synthesis of homoferreirin. Journal of the Chemical Society (Resumed), 3454. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Peptides and isoflavones in gastrointestinal digests contribute to the anti-inflammatory potential of cooked or germinated desi and kabuli chickpea (Cicer arietinum L.) [research.tec.mx]

- 3. researchgate.net [researchgate.net]

- 4. Is Chickpea a Potential Substitute for Soybean? Phenolic Bioactives and Potential Health Benefits | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavones from black chickpea (Cicer arietinum L) sprouts with antioxidant and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Top 11 health benefits of chickpeas | Good Food [bbcgoodfood.com]

- 9. ask-ayurveda.com [ask-ayurveda.com]

- 10. Isoflavones extracted from chickpea Cicer arietinum L. sprouts induce mitochondria-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of In Vitro and In Vivo Antioxidant Activity by Consumption of Cooked Chickpea in a Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]

A Technical Guide to the Putative Biosynthetic Pathway of Homoferreirin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Homoisoflavonoids

Homoisoflavonoids represent a unique subclass of flavonoid compounds characterized by a C16 skeleton (C6-C2-C6), a deviation from the more common C15 backbone of flavonoids.[1] These molecules, while rare in nature, exhibit a wide array of promising pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The compound "Homoferreirin," while not yet characterized in published literature, is hypothesized to be a methylated derivative of a homoisoflavonoid scaffold, analogous to the known isoflavonoid, ferreirin.

This technical guide presents a putative biosynthetic pathway for homoferreirin, constructed from the established principles of isoflavonoid and homoisoflavonoid biosynthesis.[3][4] Given the absence of direct research on homoferreirin, this document serves as a foundational framework, leveraging established enzymatic reactions and biochemical logic to propose a scientifically rigorous and testable pathway. We will delve into the core enzymatic steps, propose specific tailoring reactions, and provide detailed experimental protocols for pathway elucidation and validation, thereby offering a roadmap for researchers in natural product synthesis and drug development.

Part 1: The Phenylpropanoid and Isoflavonoid Core Pathway

The journey to any isoflavonoid, and by extension, a homoisoflavonoid, begins with the general phenylpropanoid pathway, one of the most fundamental routes in plant secondary metabolism.[5][6]

-

From Phenylalanine to 4-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes its deamination to cinnamic acid. This is followed by hydroxylation by cinnamic acid 4-hydroxylase (C4H) to yield p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to produce the critical intermediate, 4-coumaroyl-CoA.[7]

-

Formation of the Chalcone Skeleton: The first committed step towards flavonoid-type structures is catalyzed by Chalcone Synthase (CHS) .[8][9] This type III polyketide synthase mediates the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[10][11]

-

Cyclization and Isomerization: The unstable chalcone is then stereospecifically cyclized by Chalcone Isomerase (CHI) to form (2S)-naringenin, a flavanone.[11][12] This step establishes the core heterocyclic C-ring of the flavonoid scaffold.

-

The Isoflavonoid Branch Point: The key enzymatic step that defines the isoflavonoid backbone is catalyzed by Isoflavone Synthase (IFS) .[13] IFS is a cytochrome P450-dependent monooxygenase that catalyzes a complex reaction involving 2-hydroxylation and a subsequent 1,2-aryl migration of the B-ring from position 2 to position 3 of the C-ring.[14][15] Acting on naringenin, this produces 2-hydroxy-2,3-dihydrogenistein.

-

Dehydration to the Isoflavone Core: The final step in forming the stable isoflavone core is a dehydration reaction. The unstable 2-hydroxyisoflavanone intermediate is converted by 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone genistein (5,7,4'-trihydroxyisoflavone).[5][16]

Part 2: The Putative Homoisoflavonoid Branch and Formation of the Homoferreirin Precursor

The defining feature of homoisoflavonoids is the insertion of an additional carbon atom. While the precise enzymatic machinery is still under investigation for many homoisoflavonoids, tracer studies suggest this extra carbon is often derived from L-methionine and is incorporated at the chalcone stage.[3]

Hypothesis: The biosynthesis of homoferreirin diverges from the isoflavonoid pathway at the chalcone stage. We propose the existence of a specialized Homoisoflavone Synthase (HIFS) system, which may involve a methyltransferase-like enzyme that acts on a chalcone precursor, leading to the C16 backbone.

Based on the structure of ferreirin (a 5-deoxy-isoflavonoid), the likely precursor for homoferreirin is not naringenin chalcone but isoliquiritigenin (4,2',4'-trihydroxychalcone). This requires the action of Chalcone Reductase (CHR) working in conjunction with CHS.[10]

The proposed steps are:

-

Formation of Isoliquiritigenin: CHS and CHR cooperate to produce isoliquiritigenin from 4-coumaroyl-CoA and malonyl-CoA.

-

C1-Unit Addition: A putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase-like enzyme acts on isoliquiritigenin or a closely related intermediate to add the extra carbon that will become C-9 of the homoisoflavonoid structure.

-

Cyclization and Rearrangement: A specialized synthase, analogous to IFS, catalyzes the cyclization and aryl migration to form the core homoisoflavonoid skeleton, which we will term 5-deoxy-homogenistein (7,4'-dihydroxy-homoisoflavone).

Part 3: Tailoring Reactions - The Path to Homoferreirin

With the core homoisoflavonoid skeleton established, a series of "tailoring" reactions are required to produce the final homoferreirin molecule. These modifications typically involve hydroxylation and methylation, catalyzed by specific oxidoreductases and methyltransferases.[17]

Based on the structure of ferreirin, homoferreirin is likely 5-deoxy-2'-hydroxy-4'-methoxy-homoisoflavone . The proposed tailoring steps are:

-

2'-Hydroxylation: A cytochrome P450-dependent monooxygenase, a Flavonoid 2'-hydroxylase (F2'H) , hydroxylates the B-ring of the 5-deoxy-homogenistein precursor at the 2' position.[18][19] This is a critical step for defining the substitution pattern of homoferreirin.

-

4'-O-Methylation: An O-methyltransferase (OMT) specifically transfers a methyl group from SAM to the 4'-hydroxyl group of the 2'-hydroxylated intermediate.[20][21] Regiospecificity of OMTs is a key factor in the diversification of flavonoids and isoflavonoids.[22][23]

Visualizing the Putative Pathway

Caption: Putative biosynthetic pathway of Homoferreirin from Phenylalanine.

Part 4: Methodologies for Pathway Elucidation

Validating this putative pathway requires a multi-faceted experimental approach. The following protocols outline key methodologies for identifying and characterizing the proposed enzymes and intermediates.

Experimental Workflow: Overview

Caption: Workflow for elucidating the Homoferreirin biosynthetic pathway.

Protocol 1: Candidate Gene Identification via Transcriptomics

Causality: Biosynthetic genes for specialized metabolites are often co-expressed and induced under specific conditions (e.g., elicitor treatment). By comparing the transcriptomes of homoferreirin-producing vs. non-producing plant tissues (or elicited vs. unelicited cells), we can identify candidate genes for HIFS, F2'H, and OMTs.

Methodology:

-

Plant Material: Use a plant species known or suspected to produce homoferreirin. Grow cell suspension cultures for controlled elicitation.

-

Elicitation: Treat cell cultures with an elicitor (e.g., methyl jasmonate, yeast extract) to induce secondary metabolism. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare libraries for RNA-Seq and perform deep sequencing on a platform like Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform differential gene expression (DGE) analysis to identify upregulated genes post-elicitation.

-

Filter DGE lists for gene annotations matching target enzyme classes: Cytochrome P450s (for HIFS and F2'H), and S-adenosyl-L-methionine-dependent O-methyltransferases.

-

Perform co-expression network analysis to find genes that cluster with known isoflavonoid pathway genes (e.g., CHS, IFS).

-

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

Causality: To definitively prove the function of a candidate gene, the encoded protein must be produced in a clean system and shown to catalyze the proposed reaction. Yeast (e.g., Saccharomyces cerevisiae) is an excellent host for expressing plant P450s and OMTs.[24]

Methodology:

-

Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation & Expression: Transform the expression constructs into a suitable yeast strain. Grow the transformed yeast and induce protein expression with galactose.

-

Microsome/Soluble Protein Isolation:

-

For P450 enzymes (HIFS, F2'H), prepare microsomal fractions by differential centrifugation.

-

For soluble enzymes (OMTs), prepare a crude protein extract from lysed spheroplasts.

-

-

Enzyme Assays:

-

HIFS/F2'H Assay: Incubate the microsomal fraction with the putative substrate (e.g., 5-deoxy-homogenistein for F2'H), NADPH, and a cytochrome P450 reductase.

-

OMT Assay: Incubate the soluble protein fraction with the putative substrate (e.g., 2'-hydroxy-5-deoxy-homogenistein) and ¹⁴C-labeled or unlabeled SAM.

-

-

Product Analysis: Stop the reactions and extract the products with ethyl acetate. Analyze the reaction products by HPLC and LC-MS/MS, comparing retention times and mass spectra with authentic standards if available, or using high-resolution mass spectrometry for structural elucidation.

Data Presentation: Enzyme Kinetic Parameters

Once an enzyme is functionally characterized, its kinetic properties should be determined.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) |

| Putative F2'H | 5-deoxy-homogenistein | To be determined | To be determined |

| Putative OMT | 2'-hydroxy-5-deoxy-homogenistein | To be determined | To be determined |

Trustworthiness: Self-Validating Systems

The combination of in vitro functional characterization and in vivo gene silencing creates a self-validating loop. A gene that is upregulated concurrently with homoferreirin accumulation, whose recombinant protein performs a specific step in the pathway in vitro, should, when silenced in vivo, lead to a decrease in homoferreirin and an accumulation of the enzyme's substrate. This multi-pronged evidence provides a high degree of confidence in assigning gene function.

Conclusion and Future Directions

This guide outlines a plausible biosynthetic pathway for the novel compound homoferreirin, grounded in established biochemical principles of plant natural product biosynthesis. The proposed pathway, from the core phenylpropanoid route through a putative homoisoflavonoid branch and subsequent tailoring reactions, provides a testable model for researchers. The experimental workflows detailed herein offer a clear strategy for identifying the requisite genes and validating their functions.

Successful elucidation of the homoferreirin pathway will not only be a significant contribution to the field of plant biochemistry but will also enable biotechnological production of this potentially valuable molecule. By transferring the identified genes into microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it becomes possible to develop scalable, sustainable fermentation processes for the production of homoferreirin and related novel homoisoflavonoids for further investigation in drug development.[24]

References

- Akashi, T., Aoki, T., & Ayabe, S. (1999). Identification of a cytochrome P450 cDNA encoding (2S)-flavanone 2-hydroxylase and isoflavone synthase from licorice (Glycyrrhiza echinata L.), a leguminous plant that produces 5-deoxyisoflavonoids. FEBS Letters, 447(2-3), 267–272.

- Akashi, T., Koshimizu, S., Ogawa, K., & Aoki, T. (2005). 2-Hydroxyisoflavanone dehydratase is a critical determinant of isoflavone productivity in the legumes. Plant and Cell Physiology, 46(12), 1937–1942.

-

Dao, T. T. H., Linthorst, H. J. M., & Verpoorte, R. (2011). Chalcone synthase and its functions in plant resistance. Phytochemistry Reviews, 10(3), 397–412. [Link]

- Falcone Ferreyra, M. L., Rius, S. P., & Casati, P. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science, 3, 222.

- Hassan, S., & Mathesius, U. (2012). The role of flavonoids in root-rhizosphere signalling: opportunities and challenges for improving plant-microbe interactions. Journal of Experimental Botany, 63(9), 3429–3444.

-

Jung, W., Yu, O., Lau, S. M. C., O'Keefe, D. P., Odell, J., Fader, G., & McGonigle, B. (2000). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes. Nature Biotechnology, 18(2), 208–212. [Link]

- Liu, C. J., & Dixon, R. A. (2001). Elicitor-induced association of isoflavone O-methyltransferase with a G-protein and its potential role in plant defense. The Plant Cell, 13(12), 2643–2658.

- Martens, S., & Mithöfer, A. (2005). Flavones and flavone synthases. Phytochemistry, 66(20), 2399–2407.

-

Rodriguez, A., Strucko, T., Stahl, C., & Mortensen, U. H. (2017). De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories. Metabolic Engineering, 44, 36–47. [Link]

-

He, X. Z., & Dixon, R. A. (2000). Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa. The Plant Cell, 12(9), 1689–1702. [Link]

-

Dastmalchi, M., Dhaubhadel, S., & Duca, D. (2020). Crystal structure of chalcone synthase, a key enzyme for isoflavonoid biosynthesis in soybean. Proteins, 88(12), 1605–1614. [Link]

- He, X. Z., & Dixon, R. A. (2000). Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa. Plant Physiology, 124(3), 1335–1344.

-

Setchell, K. D. (2000). The biochemistry, chemistry and physiology of the isoflavones in soybeans and their food products. The Journal of Nutrition, 130(3), 654S–655S. [Link]

-

Sugiyama, A., Shitan, N., & Yazaki, K. (2017). Synthesis and Secretion of Isoflavones by Field-Grown Soybean. Plant and Cell Physiology, 58(8), 1436–1444. [Link]

-

Wikipedia contributors. (2024, January 10). Chalcone synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Kim, J. H., Lee, H., & Ahn, J. H. (2024). Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein. International Journal of Molecular Sciences, 25(10), 5489. [Link]

-

Du, H., Huang, Y., & Tang, Y. (2023). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science, 14, 1248003. [Link]

- Abegaz, B. M., Bezabih, M., & Msuta, T. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis.

- Liu, Y., Wang, X., & Shang, Y. (2023). Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata. Frontiers in Plant Science, 14, 1320498.

-

Dong, S. H., Li, Y., & Zhu, J. X. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica, 80(13), 1051–1063. [Link]

-

Samappito, S. (2018). Metabolic Engineering of Isoflavones: An Updated Overview. Frontiers in Plant Science, 9, 949. [Link]

-

Briat, J. F., & Lobreaux, S. (2009). New insights into ferritin synthesis and function highlight a link between iron homeostasis and oxidative stress in plants. Annals of Botany, 103(8), 1191–1201. [Link]

-

Munro, H. N., & Linder, M. C. (1978). Ferritin: structure, biosynthesis, and role in iron metabolism. Physiological Reviews, 58(2), 317–396. [Link]

- Winkel-Shirley, B. (2010).

-

Koorts, A. M., & Viljoen, M. (2007). Ferritin and ferritin isoforms I: Structure-function relationships, synthesis, degradation and secretion. Archives of Physiology and Biochemistry, 113(3), 117–131. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Isoflavonoid biosynthesis - Reference pathway. KEGG. [Link]

- Kumar, V., & Singh, S. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. JPSCR Journal of Pharmaceutical Science and Clinical Research, 12(08), 1046–1055.

-

Fagard, R., & Saddi, R. (1977). Ferritin structure and biosynthesis. Biochimie, 59(10), 765–773. [Link]

-

Jiang, N., Li, X., & Miao, H. (2022). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis. Horticulture Research, 9, uhab068. [Link]

-

Nabavi, S. M., Šamec, D., & Tomczyk, M. (2020). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Plants, 9(11), 1447. [Link]

-

Crichton, R. R. (1971). Ferritin: structure, synthesis and function. The New England Journal of Medicine, 284(25), 1413–1422. [Link]

-

Nabavi, S. M., Šamec, D., Tomczyk, M., & Milella, L. (2020). The Flavonoid Biosynthesis Network in Plants. Antioxidants, 9(12), 1262. [Link]

-

Sharma, M., & Sharma, V. (2021). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 18(2), 225–237. [Link]

-

An, Y., & O'Connor, S. E. (2023). Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis. bioRxiv. [Link]

-

An, Y., & O'Connor, S. E. (2023). Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis. ResearchGate. [Link]

-

Guild, G., & Lulai, E. C. (2022). Suberin Biosynthesis, Assembly, and Regulation. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Rebeiz, C. A., Haidar, M. A., Yaghi, M., & Castelfranco, P. A. (1970). Porphyrin Biosynthesis in Cell-free Homogenates from Higher Plants. Plant Physiology, 46(4), 543–549. [Link]

-

An, Y., & O'Connor, S. E. (2023). Discovery of homoharringtonine pathway enzymes reveals a whole plant model for coordinated biosynthesis. bioRxiv. [Link]

Sources

- 1. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of chalcone synthase, a key enzyme for isoflavonoid biosynthesis in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 16. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure, function, and engineering of enzymes in isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 23. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]

- 24. orbit.dtu.dk [orbit.dtu.dk]

Spectroscopic Data of Homoferreirin: A Technical Guide for Structural Elucidation

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—as they apply to the structural characterization of the isoflavanone, Homoferreirin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established analytical principles with practical, field-proven insights.

While a complete set of primary experimental spectra for Homoferreirin is not consolidated in publicly accessible literature, this guide will leverage data from the closely related analogue, 5,7-dihydroxy-3',4'-dimethoxyflavone, to explain the expected spectroscopic features of Homoferreirin. By comparing the known data of the flavone with the structural distinctions of the isoflavanone, we can predict and interpret the spectroscopic fingerprint of Homoferreirin with high confidence.

Introduction to Homoferreirin

Homoferreirin (5,7-dihydroxy-3',4'-dimethoxyisoflavanone) is an isoflavonoid, a class of secondary metabolites known for their presence in various plants, including chickpeas (Cicer arietinum)[1]. Isoflavonoids are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The precise structural confirmation of such molecules is paramount, and this is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework, MS determines the molecular mass and elemental composition, and UV-Vis spectroscopy offers insight into the electronic conjugated system.

Below is the chemical structure of Homoferreirin, with atom numbering used for spectroscopic assignments throughout this guide.

Caption: Structure of Homoferreirin with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the complete carbon-hydrogen framework can be established. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then used to confirm connectivity.